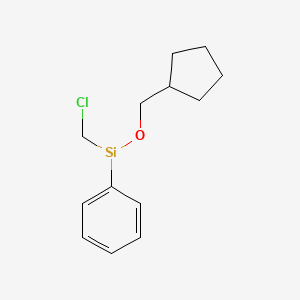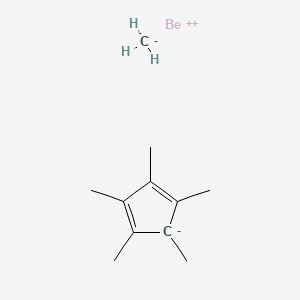
beryllium;carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beryllium;carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene is a complex organometallic compound. It is composed of beryllium, carbanide, and 1,2,3,4,5-pentamethylcyclopenta-1,3-diene. This compound is notable for its unique structure and properties, which make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of beryllium;carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene typically involves the reaction of beryllium compounds with 1,2,3,4,5-pentamethylcyclopenta-1,3-diene under controlled conditions. One common method involves the use of beryllium chloride and 1,2,3,4,5-pentamethylcyclopenta-1,3-diene in the presence of a reducing agent such as lithium aluminum hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反応の分析
Types of Reactions
Beryllium;carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of beryllium oxide and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can lead to the formation of beryllium hydrides.
Substitution: The compound can undergo substitution reactions where the carbanide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran, dichloromethane.
Major Products Formed
Oxidation: Beryllium oxide, carbon dioxide.
Reduction: Beryllium hydrides.
Substitution: Various substituted beryllium compounds depending on the substituent used.
科学的研究の応用
Beryllium;carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene has several scientific research applications:
Chemistry: Used as a ligand in organometallic chemistry for the synthesis of complex metal compounds.
Biology: Investigated for its potential use in biological systems due to its unique properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of beryllium;carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target.
類似化合物との比較
Similar Compounds
1,2,3,4,5-Pentamethylcyclopentadiene: A precursor to the ligand used in the synthesis of beryllium;carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene.
Beryllium Hydride: A related compound with different properties and applications.
Cyclopentadienyl Complexes: Similar organometallic compounds with varying metal centers and ligands.
Uniqueness
This compound is unique due to its specific combination of beryllium, carbanide, and 1,2,3,4,5-pentamethylcyclopenta-1,3-diene. This combination imparts unique properties that are not found in other similar compounds, making it valuable for specific applications in research and industry.
特性
CAS番号 |
110077-31-1 |
|---|---|
分子式 |
C11H18Be |
分子量 |
159.27 g/mol |
IUPAC名 |
beryllium;carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H15.CH3.Be/c1-6-7(2)9(4)10(5)8(6)3;;/h1-5H3;1H3;/q2*-1;+2 |
InChIキー |
NFNHUMUXSGCLQR-UHFFFAOYSA-N |
正規SMILES |
[Be+2].[CH3-].C[C-]1C(=C(C(=C1C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[b]thiophen-5-amine, 2-(1-piperidinylmethyl)-](/img/structure/B14326425.png)
![2,6-Diphenyl[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazastibole](/img/structure/B14326433.png)
![5,6-Dibromo-3-chloro-3-fluoro-2-thiabicyclo[2.2.1]heptane](/img/structure/B14326435.png)
![13-chloro-11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione](/img/structure/B14326447.png)

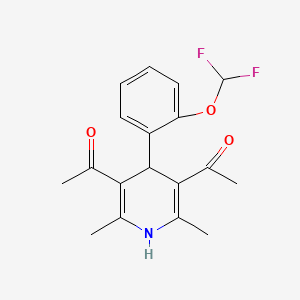

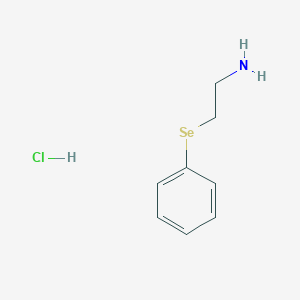
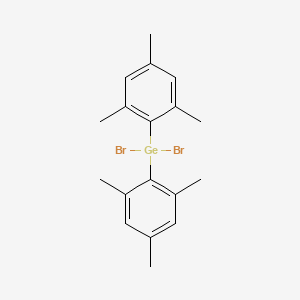
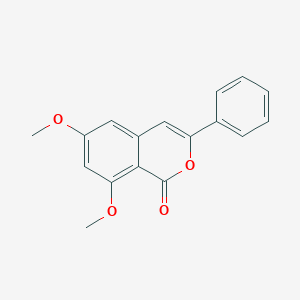

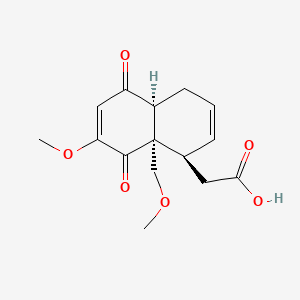
![1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene](/img/structure/B14326517.png)
